Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20315196
InChI: InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3
SMILES:
Molecular Formula: C18H22FNO3
Molecular Weight: 319.4 g/mol

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC20315196

Molecular Formula: C18H22FNO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C18H22FNO3
Molecular Weight 319.4 g/mol
IUPAC Name tert-butyl 5-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3
Standard InChI Key VRSWDMZWJNMQAI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate, reflects its intricate architecture. The spiro center at the indane-piperidine junction creates a rigid bicyclic system, while the tert-butyl carbamate group at the piperidine nitrogen enhances steric bulk and stability. The fluorine substituent at the 6-position of the indane ring introduces electronic modulation, influencing both reactivity and intermolecular interactions .

Key structural features include:

  • Spirocyclic Core: The fusion of a six-membered indane ring (with a ketone at position 1) and a four-membered piperidine ring forces a non-planar conformation, reducing conformational flexibility and enhancing binding specificity.

  • Fluorine Substituent: The electron-withdrawing fluorine at C6 alters electron density across the indane ring, affecting aromatic stacking and hydrogen-bonding potential .

  • tert-Butyl Carbamate: This protecting group shields the piperidine nitrogen, preventing undesired side reactions during synthetic elaboration .

Table 1: Fundamental Properties

PropertyValueSource
CAS Number2377355-01-4
Molecular FormulaC₁₈H₂₂FNO₃
Molecular Weight319.37 g/mol
Purity≥97% (typical commercial grade)

Synthesis and Manufacturing

The synthesis of tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate involves multi-step routes optimized for yield and scalability. A representative pathway includes:

  • Indane Ring Formation: Cyclization of a substituted benzene precursor via Friedel-Crafts acylation introduces the ketone at position 1.

  • Spirocyclization: Treatment with a piperidine derivative under basic conditions induces ring closure, forming the spiro junction.

  • Fluorination: Electrophilic fluorination at C6 using Selectfluor® or analogous reagents ensures regioselectivity .

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base installs the tert-butyl carbamate group .

Critical Reaction Conditions:

  • Temperature: 0–25°C for fluorination to minimize side reactions .

  • Solvents: Dichloromethane or tetrahydrofuran for cyclization steps.

  • Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Fluorination Time6–8 hours75–82%
Boc Protection pH8.5–9.0>90%
Spirocyclization Temp−10°C to 0°C68–73%

Physicochemical Properties

The compound’s bioavailability and reactivity are governed by its physicochemical profile:

  • Solubility: Limited aqueous solubility (0.12 mg/mL in water at 25°C) due to hydrophobic tert-butyl and spirocyclic motifs. Solubility enhancers like DMSO or ethanol are often required for biological assays .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, necessitating storage at −20°C .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.15–3.30 (m, 4H, piperidine), 7.25–7.40 (m, 3H, aromatic).

    • ¹³C NMR: 155.2 ppm (carbonyl), 116.8 ppm (C-F), 28.1 ppm (tert-butyl carbons) .

Chemical Reactivity and Functionalization

The compound’s modular design allows targeted derivatization:

  • Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing the piperidine nitrogen for further functionalization .

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the 1-oxo group to a hydroxyl, enabling stereoselective modifications.

  • Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to meta positions, facilitating regiocontrolled synthesis of analogs .

Table 3: Common Derivitization Reactions

Reaction TypeReagentsProduct Application
Boc DeprotectionTFA in DCMAmine intermediates for API synthesis
Reductive AminationNaBH₃CN, RCHOSecondary/tertiary amines
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl scaffolds for kinase inhibitors

Applications in Medicinal Chemistry

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate has emerged as a privileged scaffold in drug discovery:

  • Kinase Inhibitors: The spirocyclic core mimics ATP-binding motifs, enabling selective inhibition of tyrosine kinases. Derivatives show nanomolar activity against EGFR and VEGFR-2 .

  • Central Nervous System (CNS) Agents: Fluorine-enhanced blood-brain barrier penetration makes it suitable for dopamine receptor modulators .

  • Anticancer Agents: Analogues with appended sulfonamide groups exhibit pro-apoptotic effects in glioblastoma cell lines.

Case Study: A 2024 study demonstrated that replacing the tert-butyl group with a methylsulfonyl moiety increased solubility by 300% while retaining target affinity .

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